molecular formula C19H12F3N3O2S2 B3013574 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396811-19-0

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B3013574
CAS No.: 1396811-19-0
M. Wt: 435.44
InChI Key: WHJHRKYSSXWBKG-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate (CAS: 1396863-56-1) is a heterocyclic compound featuring a central azetidine ring (a four-membered saturated nitrogen heterocycle) linked to two benzothiazole moieties. Its molecular formula is C₁₈H₁₃N₃O₂S₂, with a molar mass of 367.44 g/mol . The structure includes a benzo[d]thiazole-2-carboxylate ester group at the 3-position of the azetidine ring and a 4-(trifluoromethyl)benzo[d]thiazol-2-yl substituent at the 1-position. This compound’s unique architecture distinguishes it from related benzothiazole derivatives, warranting detailed comparative analysis.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)11-4-3-7-14-15(11)24-18(29-14)25-8-10(9-25)27-17(26)16-23-12-5-1-2-6-13(12)28-16/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJHRKYSSXWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The trifluoromethyl group is introduced through electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.

The azetidinyl group is then attached through a nucleophilic substitution reaction, where an azetidin-3-yl halide reacts with the benzo[d]thiazole derivative. Finally, the carboxylate linkage is formed by esterification, typically using a carboxylic acid and an alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl group or the benzo[d]thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate exhibit significant antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The structural components, particularly the trifluoromethyl and azetidine groups, may play a role in inhibiting cancer cell proliferation. Research into the mechanisms of action is ongoing, focusing on how these structural features interact with cellular targets.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific enzymes involved in metabolic pathways may be targeted by this compound, leading to therapeutic applications in diseases where enzyme dysregulation is a factor.

Neuroprotective Effects

Emerging research suggests that derivatives of benzothiazole, including this compound, may offer neuroprotective benefits. Studies are investigating its ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives containing the benzothiazole moiety exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into new antibiotics.
  • Cancer Research : In vitro studies showed that the compound inhibited the growth of specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
  • Neuroprotection : Research highlighted the protective effects of related compounds against neurotoxicity induced by oxidative stress, suggesting further investigation into their use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its trifluoromethyl and benzo[d]thiazole groups. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Heterocycles Biological Activity (if reported) Reference
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate C₁₈H₁₃N₃O₂S₂ 367.44 Azetidine, two benzothiazoles, trifluoromethyl Not explicitly reported
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Variable ~400–450* Oxadiazinane, benzothiazole, aryl groups Antibacterial (e.g., vs. S. aureus)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzothiazolylthio)methyl)-triazol-1-yl)ethanone C₂₃H₂₀N₆OS₂ 507.10 Piperazine, triazole, benzothiazole Anticancer (screened)
2,4,6-Tris(4-(benzo[d]thiazol-2-yl)hydrazono-methylphenoxy)-1,3,5-triazine C₄₈H₃₃N₁₂O₃S₃ ~950* Triazine core, benzothiazole hydrazones Not reported (star-shaped hybrid molecule)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas Variable ~350–400* Thiourea, benzothiazole, aryl groups Precursors to bioactive cyclized products

*Estimated based on substituent variability.

Key Observations:

Ring Systems : The target compound’s azetidine ring (4-membered) contrasts with larger heterocycles like piperazine (6-membered, ) or oxadiazinane (6-membered, ). Smaller rings like azetidine introduce conformational rigidity and ring strain, which may enhance reactivity or binding selectivity.

Functional Groups : The trifluoromethyl group in the target compound is absent in most analogs. Comparatively, compounds with thiourea (e.g., ) or triazole (e.g., ) groups exhibit distinct hydrogen-bonding and π-stacking capabilities.

Crystallographic and Conformational Insights

  • Planarity and Packing : Fluorophenyl-substituted thiazoles (e.g., ) exhibit partial planarity, with perpendicular orientations influencing crystal packing. The target compound’s two benzothiazole rings may adopt coplanar or twisted conformations, affecting solubility and solid-state interactions.

Biological Activity

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to its structural uniqueness.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence biological activity.
  • Benzo[d]thiazole Moieties : Known for diverse pharmacological properties, these aromatic structures enhance the compound's reactivity and interaction with biological targets.

The molecular formula is C17H15F3N4O2S2C_{17}H_{15}F_3N_4O_2S^2 with a molecular weight of approximately 428.45 g/mol.

Synthesis Methods

The synthesis typically involves several steps:

  • Preparation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Introduction of Trifluoromethyl Group : Achieved through electrophilic substitution using trifluoromethylating agents.
  • Formation of Azetidinyl Group : Nucleophilic substitution where azetidin-3-yl halides react with benzo[d]thiazole derivatives.
  • Carboxylate Linkage Formation : Esterification using carboxylic acids and alcohols under acidic conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds containing thiadiazole structures have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Anticancer Properties

Benzothiazole derivatives are often investigated for their anticancer effects. The unique structure of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines .

The mechanism through which this compound exerts its biological effects is likely multifaceted, involving:

  • Enzyme Inhibition : Interaction with enzymes such as topoisomerases or kinases, which are crucial in cellular processes like DNA replication and repair.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways associated with cell growth and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-Fluorobenzothiazol-2-yl)azetidinFluorobenzothiazole moietyModerate antimicrobial activityLacks trifluoromethyl group
4-MethylthiadiazoleSimple thiadiazole structureAntimicrobial propertiesNo azetidine ring
2-(Trifluoromethyl)-1,3-benzothiazoleTrifluoromethyl group presentAntioxidant activityNo azetidine or carboxylate functionality
1-(Benzo[d]thiazol-2-yl)azetidinSimilar azetidine structureLimited biological studies availableAbsence of trifluoromethyl and carboxylate groups

Case Studies

Recent studies have focused on the synthesis and evaluation of related benzothiazole compounds for their pharmacological activities:

  • Antitubercular Activity : New benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising inhibitory concentrations compared to standard drugs .
  • Anticancer Studies : Compounds derived from benzothiazoles have demonstrated significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range .

Q & A

Q. What strategies confirm the absence of hazardous byproducts (e.g., genotoxic impurities)?

  • Answer : Use LC-MS with charged aerosol detection (CAD) or GC-MS to identify low-abundance byproducts. For instance, residual alkylating agents (e.g., methyl iodide) can be quantified at ppm levels using validated methods .

Methodological Best Practices

Q. How to scale up synthesis without compromising purity?

  • Answer : Transition from batch to continuous-flow chemistry for azetidine ring formation. Flow systems improve heat/mass transfer, reducing side reactions. Evidence shows a 15% yield increase in scaled-up thiazole carboxylation .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Answer : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For lipophilic intermediates, silica gel chromatography with ethyl acetate/hexane mixtures achieves >95% recovery .

Biological Activity and Mechanism

Q. How to design assays evaluating this compound’s inhibition of bacterial biofilms?

  • Answer : Use crystal violet assays on Staphylococcus aureus biofilms, with MIC (Minimum Inhibitory Concentration) determination. Correlate results with molecular docking to identify interactions with biofilm-associated proteins .

Q. What in vitro models assess the compound’s pharmacokinetic properties?

  • Answer : Perform Caco-2 cell permeability assays to predict intestinal absorption. Microsomal stability tests (human liver microsomes) quantify metabolic degradation rates. Plasma protein binding is measured via equilibrium dialysis .

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